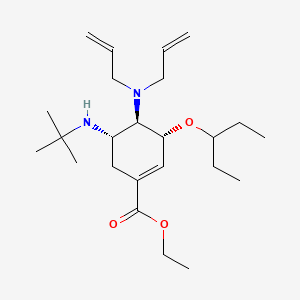
Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylamino group: This step may involve nucleophilic substitution reactions using tert-butylamine.
Addition of the diallylamino group: This can be done through allylation reactions.
Attachment of the pentan-3-yloxy group: This step may involve etherification reactions.
Esterification to form the carboxylate group: This can be achieved through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of specific functional groups.
Substitution: This can involve the replacement of one functional group with another.
Hydrolysis: This can lead to the breakdown of the ester group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development and therapeutic applications.
Industry: As an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C24H42N2O3 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
ethyl (3R,4R,5S)-4-[bis(prop-2-enyl)amino]-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)22-20(25-24(6,7)8)16-18(23(27)28-13-5)17-21(22)29-19(11-3)12-4/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22+/m0/s1 |
InChIキー |
QROQLKBIGLUXFW-BHDDXSALSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)NC(C)(C)C)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)NC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


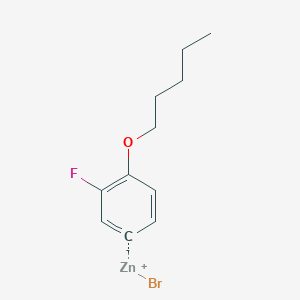
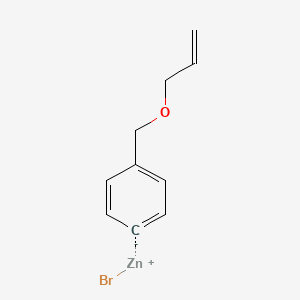
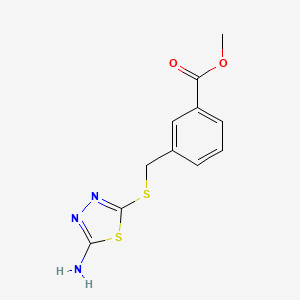
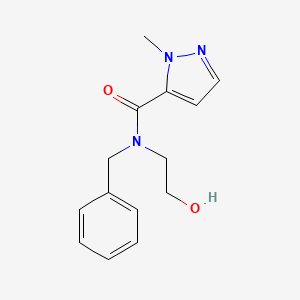
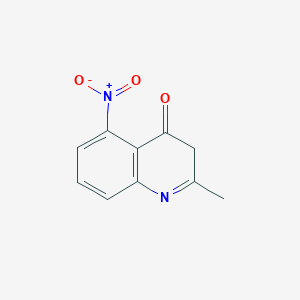
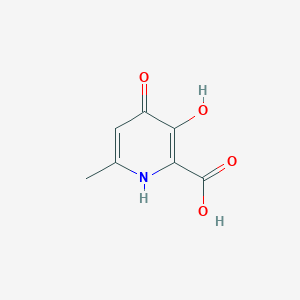
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
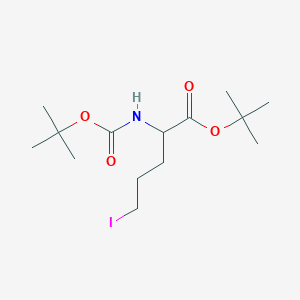
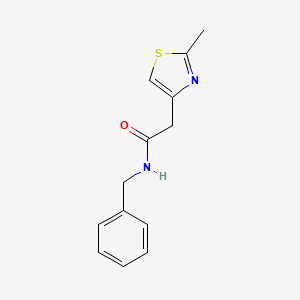
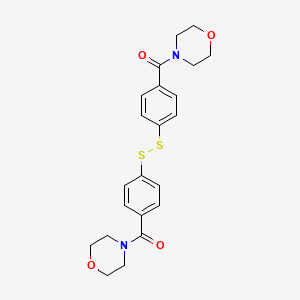
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

